molecular formula C11H12N2O3 B574358 (2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid CAS No. 167868-25-9

(2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B574358
CAS No.: 167868-25-9
M. Wt: 220.228
InChI Key: UXKBRXACOQTFGA-VIFPVBQESA-N
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Description

(2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyridine ring attached to a pyrrolidine ring through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and (S)-pyrrolidine-2-carboxylic acid.

    Coupling Reaction: The two starting materials are coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals targeting specific pathways.

Industry

    Material Science: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-methanol: Contains a hydroxyl group instead of a carboxylic acid.

Uniqueness

(2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(8-4-1-2-6-12-8)13-7-3-5-9(13)11(15)16/h1-2,4,6,9H,3,5,7H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKBRXACOQTFGA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654491
Record name 1-(Pyridine-2-carbonyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167868-25-9
Record name 1-(Pyridine-2-carbonyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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